molecular formula C6H6FNO B1270792 2-Amino-4-fluorophenol CAS No. 399-97-3

2-Amino-4-fluorophenol

Cat. No. B1270792
CAS RN: 399-97-3
M. Wt: 127.12 g/mol
InChI Key: ULDFRPKVIZMKJG-UHFFFAOYSA-N
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Patent
US07943622B2

Procedure details

2-Amino-4-fluorophenol (1.21 g, 9.52 mmol) and potassium hydroxide (0.64 g, 11.4 mmol) were dissolved in carbon disulfide (15 mL) and EtOH (25 mL), and the reaction mixture was heated to reflux overnight. Upon cooling to rt, the reaction mixture was concentrated under reduced pressure. The resulting solid was suspended in 1 M aqueous HCl and collected by filtration. This was washed with 1 M aqueous HCl (2×) and water (2×) and was air-dried. This gave 1.115 g (69%) of the title compound as a yellow solid. LC-MS: RT=6.89 min., [M+H]+=169.9.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].[OH-].[K+].[C:12](=S)=[S:13]>CCO>[F:8][C:6]1[CH:5]=[CH:4][C:3]2[O:9][C:12](=[S:13])[NH:1][C:2]=2[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)F)O
Name
Quantity
0.64 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
C(=S)=S
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
This was washed with 1 M aqueous HCl (2×) and water (2×)
CUSTOM
Type
CUSTOM
Details
was air-dried

Outcomes

Product
Name
Type
Smiles
FC=1C=CC2=C(NC(O2)=S)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.